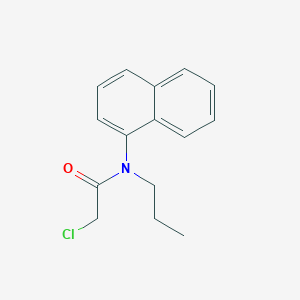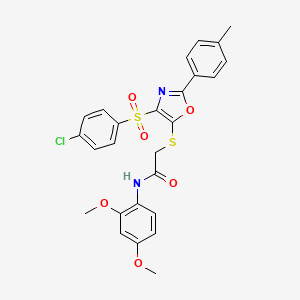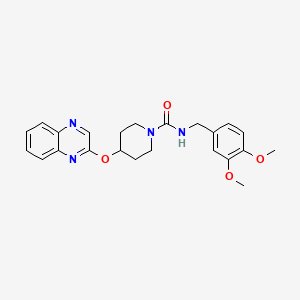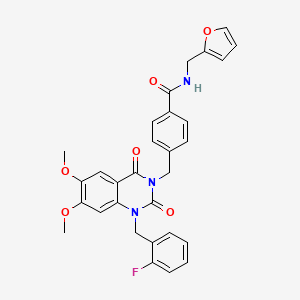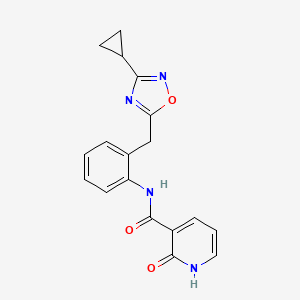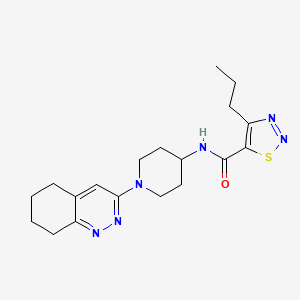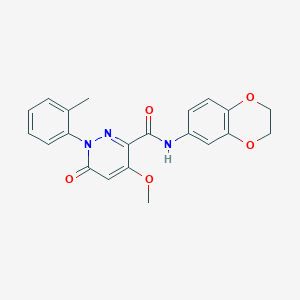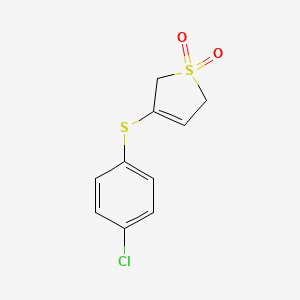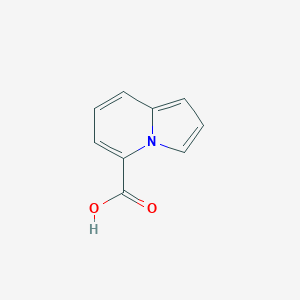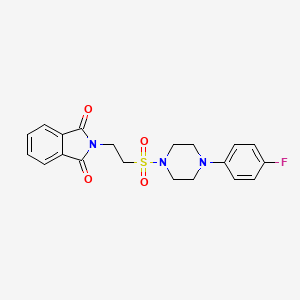
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindoline-1,3-dione group via a sulfonyl bridge.Scientific Research Applications
Dopamine Receptor Modulation
- Scientific Field: Medicinal Chemistry
- Application Summary: Isoindolines, including the compound , have been studied for their potential as ligands of the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .
- Methods of Application: The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .
- Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Antiepileptic Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A new series of phthalimide derivatives were synthesized and their antiepileptic activity was investigated .
- Methods of Application: The compounds were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .
- Results: Compound with para methoxy substituent exhibited the anticonvulsant activity at 15.1 ± 1.53 (12.23–17.96) mg/kg dose in MES model compared to other derivatives .
Parkinson’s Disease Treatment
- Scientific Field: Neurology
- Application Summary: Isoindolines, including the compound , have been tested in vivo in a Parkinsonism mouse model . This suggests a potential application in the treatment of Parkinson’s disease .
- Methods of Application: The compound was administered at a dose of 254 µmol/kg .
- Results: The compound, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Alzheimer’s Disease Treatment
- Scientific Field: Neurology
- Application Summary: Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
- Methods of Application: The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .
- Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cancer Treatment
- Scientific Field: Oncology
- Application Summary: Some isoindoline derivatives have been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is comparable to that observed with Olaparib . This suggests a potential application in the treatment of certain types of cancer .
- Methods of Application: The compound was tested in vitro on MCF-7 cells .
- Results: It was observed that the compound increased the phosphorylation of H2AX in MCF-7 cells .
Synthesis of Other Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Isoindoline derivatives can be used as intermediates in the synthesis of other compounds .
- Methods of Application: The compound was used in a reaction to synthesize another compound .
- Results: The reaction was successful and the desired compound was obtained .
Future Directions
properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPJRSYJSHPPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


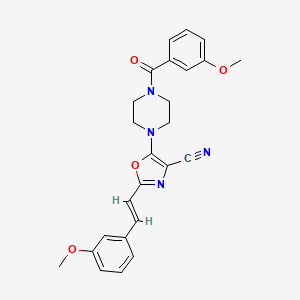
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)
